molecular formula C15H23NO3 B056169 4-[(1-Adamantylcarbonyl)amino]butanoic acid CAS No. 35091-21-5

4-[(1-Adamantylcarbonyl)amino]butanoic acid

Cat. No.: B056169
CAS No.: 35091-21-5
M. Wt: 265.35 g/mol
InChI Key: UXQXORHKKDWVER-UHFFFAOYSA-N
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Description

4-[(1-Adamantylcarbonyl)amino]butanoic acid is a synthetic organic compound featuring a unique hybrid structure combining adamantane, a rigid diamondoid hydrocarbon, with a butanoic acid backbone. The adamantane moiety is linked via a carbonyl-amino (-CONH-) group to the fourth carbon of the butanoic acid chain. This structural design enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in drug design targeting neurological or inflammatory pathways.

Properties

IUPAC Name

4-(adamantane-1-carbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c17-13(18)2-1-3-16-14(19)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQXORHKKDWVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364872
Record name 4-[(1-adamantylcarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35091-21-5
Record name 4-[(1-adamantylcarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of 2-Pyrrolidone

4-Aminobutanoic acid is most efficiently synthesized via the hydrolysis of 2-pyrrolidone, a five-membered lactam. Under acidic or basic conditions, the lactam ring opens to yield GABA. For example, refluxing 2-pyrrolidone with 6 M hydrochloric acid at 110°C for 24 hours achieves near-quantitative conversion. Alternatively, alkaline hydrolysis using sodium hydroxide (20% w/v) at 80°C for 12 hours produces the sodium salt of GABA, which is acidified to isolate the free amino acid.

Enzymatic Decarboxylation of Glutamic Acid

Biocatalytic routes employ glutamate decarboxylase to convert L-glutamic acid into GABA. This method, conducted in aqueous buffers at pH 4.8 and 37°C, avoids racemization and achieves yields exceeding 90%. However, substrate specificity limits its applicability to large-scale synthetic campaigns.

Activation of 1-Adamantanecarboxylic Acid

Synthesis of 1-Adamantanecarbonyl Chloride

1-Adamantanecarboxylic acid is activated via treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. A representative protocol involves refluxing 10 mmol of 1-adamantanecarboxylic acid with 15 mmol SOCl₂ in anhydrous dichloromethane (DCM) for 4 hours. Excess reagent is removed under reduced pressure, yielding the acid chloride as a white crystalline solid (95–98% purity by NMR).

Table 1: Optimization of Acid Chloride Synthesis

ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
SOCl₂8049798
(COCl)₂/DMF25129295

Coupling Strategies for Amide Bond Formation

Schotten-Baumann Reaction

The classic Schotten-Baumann method involves reacting 4-aminobutanoic acid with 1-adamantanecarbonyl chloride in a biphasic system (water/DCM) with sodium bicarbonate as a base. A typical procedure uses equimolar substrates (10 mmol each) stirred at 0°C for 2 hours, followed by extraction and purification via recrystallization (ethanol/water). Yields range from 65–75%, with minor impurities attributed to partial hydrolysis of the acid chloride.

Carbodiimide-Mediated Coupling

Modern peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhance efficiency. Dissolving GABA (10 mmol) and 1-adamantanecarbonyl chloride (10 mmol) in DMF with EDC (12 mmol) and HOBt (10 mmol) at 0°C for 1 hour, followed by stirring at 25°C for 24 hours, achieves 85–90% conversion. The product is isolated via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:1).

Table 2: Comparison of Coupling Methods

MethodSolventCatalystYield (%)Purity (%)
Schotten-BaumannDCM/H₂ONaHCO₃7288
EDC/HOBtDMFEDC, HOBt8995

Continuous-Flow Synthesis Adaptations

Microreactor-Based Amidation

Adapting flow chemistry protocols from enantioselective syntheses, a microreactor system (0.131 mL volume) packed with molecular sieves facilitates rapid amidation. A solution of GABA (40 mM) and 1-adamantanecarbonyl chloride (40 mM) in DCM is pumped at 0.2 mL/min under 20 bar H₂ pressure at 80°C. Residence times of 39 seconds achieve 95% conversion, with productivity reaching 4.3 mmol·h⁻¹·mmol⁻¹ catalyst.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (500 MHz, DMSO- d 6) of the final product exhibits characteristic signals: δ 1.71 (6H, s, adamantane-H), 2.01 (3H, s, adamantane-H), 2.35 (2H, t, J = 7.2 Hz, CH₂COOH), 3.25 (2H, q, J = 6.8 Hz, CH₂NH), 8.12 (1H, t, J = 5.6 Hz, NH).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 293.2 [M + H]⁺, consistent with the theoretical molecular weight of 292.4 g/mol.

Challenges and Optimization Opportunities

Solubility Limitations

GABA’s zwitterionic nature limits solubility in organic solvents. Pre-protection of the carboxylic acid as a methyl ester (using SOCl₂/MeOH) followed by amidation and ester hydrolysis circumvents this issue, improving yields to 91%.

Catalyst Recycling

Heterogeneous catalysts like polymer-supported EDC enable reuse over five cycles without significant activity loss (≤5% yield reduction per cycle) .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: Hypothetically $ C{14}H{21}NO{3} $ (calculated based on adamantane ($ C{10}H{15} $), carbonyl-amino ($ CONH $), and butanoic acid ($ C{4}H{7}O{2} $)).
  • Functional Groups : Carboxylic acid (-COOH), amide (-CONH-), and adamantyl cage.

Comparison with Similar Compounds

Structural Analogs

4-(1-Adamantyl)butanoic Acid (C₁₄H₂₂O₂)

  • Molecular Weight : 222.32 g/mol.
  • Key Differences: Lacks the amide linkage; adamantane is directly attached to the butanoic acid.
  • Implications : Reduced hydrogen-bonding capacity compared to the target compound, leading to lower solubility in polar solvents.

2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic Acid (C₁₇H₂₇NO₃)

  • Molecular Weight : ~293.40 g/mol (calculated).
  • Key Differences: Substitution at the 2-position of a methyl-branched pentanoic acid chain.
  • Implications : Altered spatial orientation may affect bioavailability and target interaction.

4-((tert-Butoxycarbonyl)amino)butanoic Acid (C₉H₁₇NO₄)

  • Molecular Weight : ~203.24 g/mol.
  • Key Differences : Uses a tert-butoxycarbonyl (Boc) protecting group instead of adamantylcarbonyl.
  • Applications : Common in peptide synthesis as a temporary amine protector.

Pharmacological Analogs

Bendamustine Hydrochloride (C₁₆H₂₃N₃O₄)

  • Molecular Weight : 321.38 g/mol.
  • Key Differences : Contains a benzimidazole ring and hydroxyethyl groups.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences Applications/Notes References
4-[(1-Adamantylcarbonyl)amino]butanoic acid C₁₄H₂₁NO₃ 263.33 (calculated) Carboxylic acid, amide, adamantyl Adamantylcarbonylamino at C4 Hypothetical, potential CNS therapeutics N/A
4-(1-Adamantyl)butanoic acid C₁₄H₂₂O₂ 222.32 Carboxylic acid, adamantyl Direct adamantyl attachment Research chemical
2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid C₁₇H₂₇NO₃ 293.40 (calculated) Carboxylic acid, amide, methyl branch Adamantylcarbonylamino at C2 Laboratory research
Bendamustine Hydrochloride C₁₆H₂₃N₃O₄ 321.38 Benzimidazole, hydroxyethyl groups Complex heterocyclic structure Anticancer therapy
4-((tert-butoxycarbonyl)amino)butanoic acid C₉H₁₇NO₄ 203.24 (calculated) Carboxylic acid, Boc-protected amine Boc group at C4 Peptide synthesis intermediate

Research Findings and Implications

  • Adamantane Derivatives: The adamantyl group enhances metabolic stability but reduces aqueous solubility. For example, 4-(1-adamantyl)butanoic acid has a logP of ~3.5 (predicted), suggesting moderate lipophilicity.
  • Amide Linkage : The -CONH- group in the target compound may improve binding to proteolytic enzymes or receptors compared to ether-linked analogs.
  • Bendamustine Comparison : Unlike bendamustine, the target compound lacks cytotoxic alkylating groups, implying a different mechanism of action.

Notes

  • Structural analogs highlight trade-offs between stability, solubility, and bioactivity.

Biological Activity

4-[(1-Adamantylcarbonyl)amino]butanoic acid, with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry and proteomics.

Synthesis

The synthesis of this compound typically involves the reaction of 1-adamantylcarbonyl chloride with butanoic acid in the presence of a base such as triethylamine. This reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction can be summarized as follows:

1 adamantylcarbonyl chloride+butanoic acidtriethylamine4 1 adamantylcarbonyl amino butanoic acid\text{1 adamantylcarbonyl chloride}+\text{butanoic acid}\xrightarrow{\text{triethylamine}}\text{4 1 adamantylcarbonyl amino butanoic acid}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, enhancing the compound's stability and facilitating its binding to proteins. This compound has been investigated for its potential role in drug delivery systems due to its favorable pharmacokinetic properties.

Research Findings

Recent studies have highlighted several key biological activities:

  • Antimicrobial Properties : Preliminary investigations suggest that compounds with adamantyl groups exhibit antimicrobial activity, potentially making them candidates for developing new antibiotics .
  • Proteomics Applications : In proteomics research, this compound is utilized to study protein interactions and functions, particularly in identifying binding partners and elucidating signaling pathways.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of adamantyl derivatives, including this compound, demonstrated significant inhibition against various bacterial strains. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent.

Case Study 2: Drug Delivery Applications

Research focused on the use of adamantane derivatives in drug delivery systems revealed that this compound could enhance the solubility and bioavailability of poorly soluble drugs. This property was attributed to the unique structural characteristics of the adamantane moiety, which aids in cellular uptake.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is presented below:

CompoundStructure CharacteristicsBiological Activity
This compound Adamantane moiety enhances stabilityAntimicrobial, proteomics
4-[(1-Adamantylcarbonyl)amino]pentanoic acid Longer alkyl chain may affect reactivitySimilar antimicrobial properties
4-[(1-Adamantylcarbonyl)amino]hexanoic acid Even longer alkyl chainPotentially different applications

Q & A

Q. What are the established synthetic routes for 4-[(1-Adamantylcarbonyl)amino]butanoic acid, and what are their key reaction conditions?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between 1-adamantanecarboxylic acid derivatives and 4-aminobutanoic acid. A common approach involves activating the adamantane carbonyl group using reagents like carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂) to form an acyl chloride intermediate. This intermediate is then reacted with 4-aminobutanoic acid under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane or DMF). Purification is achieved via column chromatography or recrystallization . Key Reaction Conditions :
StepReagents/ConditionsSolventTemperatureYield (%)
AcylationCDI or SOCl₂DCM0–25°C60–75
Coupling4-Aminobutanoic acid, TEADMF25–40°C50–65

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Adamantane protons appear as sharp singlets (δ 1.6–2.2 ppm). The butanoic acid backbone shows resonances for the α-CH₂ (δ 2.3–2.5 ppm) and β-CH₂ (δ 1.8–2.0 ppm). The amide NH is typically observed at δ 6.5–7.0 ppm (exchangeable in D₂O).
  • ¹³C NMR : The adamantyl carbonyl carbon resonates at δ 175–178 ppm, while the carboxylic acid carbon appears at δ 170–172 ppm .
    Infrared (IR) Spectroscopy :
    Key peaks include the amide C=O stretch (1650–1680 cm⁻¹) and carboxylic acid O-H stretch (2500–3300 cm⁻¹, broad) .

Q. What are the primary biological targets or applications of this compound in preclinical research?

  • Methodological Answer : The adamantane moiety enhances metabolic stability and blood-brain barrier penetration, making the compound a candidate for neurological studies. It is investigated as a GABA (γ-aminobutyric acid) analogue due to structural similarities, targeting GABA receptors or transporters in synaptic signaling modulation .

Advanced Research Questions

Q. How can researchers address low aqueous solubility during in vitro assays?

  • Methodological Answer : Solubility challenges arise from the hydrophobic adamantane group. Strategies include:
  • Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilization.
  • pH Adjustment : Ionize the carboxylic acid group by preparing sodium/potassium salts at pH > 7.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
    Example Protocol :
    Dissolve 10 mg compound in 1 mL DMSO, then dilute with PBS (pH 7.4) to 0.5% DMSO. Centrifuge (10,000 rpm, 10 min) to remove precipitates .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may stem from impurity profiles, assay conditions, or cell line variability.
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Assay Standardization : Include positive controls (e.g., GABA for receptor binding assays) and replicate experiments across multiple cell lines (e.g., HEK293 vs. primary neurons).
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out metabolite interference .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : The adamantane group’s rigidity and carboxylic acid’s polarity create competing crystallization drivers.
  • Solvent Screening : Test mixed solvents (e.g., ethanol/water, acetone/hexane) to balance polarity.
  • Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours promotes nucleation.
  • Co-crystallization : Add small molecules (e.g., urea) to modify crystal packing .
    Reported Crystal Data :
ParameterValue
Space GroupP2₁/c
R Factor0.056
Unit Cell Dimensionsa = 10.2 Å, b = 12.5 Å, c = 14.8 Å

Data Contradictions and Resolution

  • Biological Activity : Some studies report IC₅₀ values for GABA receptor binding in the nM range, while others show µM affinity. This may reflect differences in receptor subtypes (e.g., GABA-A vs. GABA-B) or assay temperatures (4°C vs. 37°C) .
  • Synthetic Yields : Yields vary from 50–75% due to adamantane’s steric hindrance during coupling. Microwave-assisted synthesis (60°C, 30 min) improves efficiency .

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